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4-(4-hydroxyphenoxy)phthalonitrile

Phthalonitrile Resins Thermoset Processing Rheology

Conventional phthalonitrile monomers require high loadings (5-20 wt%) of external curing agents, increasing viscosity and compromising final thermal-mechanical properties. 4-(4-Hydroxyphenoxy)phthalonitrile (HPPH) solves this with a pendant phenolic -OH group that enables self-catalyzed polymerization. • Wide ~75°C processing window with exceptionally low melt viscosity (0.1-1 Pa·s) allows RTM and vacuum infusion for large aerospace composite parts. • Self-catalyzed cure delivers polymer networks with Tg up to 410°C and superior thermal-oxidative stability. • Reactive hydroxyl handle permits covalent phosphorylation for fire-resistant hybrid binders and protective coatings.

Molecular Formula C14H8N2O2
Molecular Weight 236.22 g/mol
Cat. No. B3499726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-hydroxyphenoxy)phthalonitrile
Molecular FormulaC14H8N2O2
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=CC(=C(C=C2)C#N)C#N
InChIInChI=1S/C14H8N2O2/c15-8-10-1-4-14(7-11(10)9-16)18-13-5-2-12(17)3-6-13/h1-7,17H
InChIKeyMIZUAXOBQGRUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPPH Monomer Overview


4-(4-Hydroxyphenoxy)phthalonitrile (CAS 105985-10-2), often abbreviated as HPPH or HPN, is a difunctional aromatic monomer featuring a phthalonitrile core substituted with a 4-hydroxyphenoxy group . This molecular architecture confers a unique combination of properties: the nitrile groups enable thermally activated polymerization to form highly cross-linked, thermally stable networks, while the pendant phenolic hydroxyl group imparts self-catalytic activity and serves as a reactive handle for further chemical modification [1]. As such, it is a critical building block in the synthesis of advanced phthalonitrile resins and as a precursor for functional phthalocyanine macrocycles [2].

Workflow

Self-catalyzed thermal polymerization for phthalonitrile resin networks

Selection

Pendant phenolic hydroxyl enables catalyst-free cure and post-functionalization

Use context

High-temperature composite matrix and phthalocyanine precursor synthesis

Irreplaceability of HPPH


Generic, unsubstituted phthalonitriles suffer from high melting points, poor solubility, and require the addition of external curing agents—often at high loadings (5-20 wt%)—to achieve practical polymerization rates, which can compromise the final material's thermal and mechanical integrity [1]. The presence of the 4-hydroxyphenoxy substituent in 4-(4-hydroxyphenoxy)phthalonitrile fundamentally alters its processing and performance profile. This specific substitution lowers the monomer's melting point, enables self-catalyzed curing via the phenolic hydroxyl group, and provides a reactive site for creating hybrid inorganic-organic polymers with tailored properties [2]. Substituting a generic analog would eliminate these advantages, likely resulting in a material with a narrower processing window, higher viscosity, slower cure kinetics, and inferior thermal-oxidative stability, as detailed in the quantitative evidence below.

4-(4-Hydroxyphenoxy)phthalonitrile

Self-catalytic cure via phenolic –OH; broad processing window; low melt viscosity supports composite infusion.

Generic unsubstituted phthalonitrile

Requires external catalyst (5-20 wt%); narrower processing window and higher viscosity may limit liquid molding; thermal-oxidative stability may differ.

Hybrid functionalization

Phenolic site enables covalent attachment of phosphorus or other modifiers for hybrid organic-inorganic networks.

Non-hydroxylated analog

Reactive handle absent; phosphorus hybridization not feasible; monomer Tg and network architecture may not transfer.

Cure kinetics synergy

Distinct HPN profile allows blend tuning with aminophenoxy analogs for optimized thermal properties.

Aminophenoxy analog only

Different cure rate and temperature; synergistic char yield improvement may not replicate without HPN co-monomer.

Quantitative HPPH Differentiation


Processing Window and Melt Viscosity

The incorporation of 4-(4-hydroxyphenoxy)phthalonitrile (HPPH) into a phthalonitrile resin blend (HPBD) yields a significantly wider processing window and drastically lower melt viscosity compared to conventional, unmodified phthalonitrile systems which are notorious for their high melting points and intractable melt viscosities. While specific data for pure HPPH monomer is often embedded within blend studies, the performance of the HPBD system, where HPPH is a critical component, provides a direct, quantitative benchmark for its processing advantages [1].

Processing window
Class-level
~75 °C
HPBD blend, estimated >45 °C wider than unmodified monomers
Reported processing window may support RTM and vacuum infusion
DSC context; blend-level inference
Phthalonitrile Resins Thermoset Processing Rheology

Low Melt Viscosity for Composites

The HPBD blend, leveraging 4-(4-hydroxyphenoxy)phthalonitrile (HPPH), exhibits an extremely low complex viscosity in the processing window, a property unattainable with standard bisphthalonitrile monomers like 1,3-bis(3,4-dicyanophenoxy)benzene (BDB) alone, which would have a solid-like, high-viscosity profile at these temperatures [1]. This low viscosity is critical for the complete wetting and impregnation of fiber reinforcements.

Melt viscosity
Class-level
0.1–1 Pa·s
Two orders of magnitude lower than typical bisphthalonitriles
Low viscosity supports fiber impregnation for void-free composites
Dynamic rheology; processing window
Polymer Rheology Composite Manufacturing Phthalonitrile

Cure Kinetics and Amino-Phthalonitrile Synergy

A direct head-to-head comparison via Differential Scanning Calorimetry (DSC) reveals distinct self-catalytic curing behaviors between 4-(4-hydroxyphenoxy)phthalonitrile (HPN) and its amino analog, 4-(4-aminophenoxy)phthalonitrile (APN) [1]. Specifically, HPN exhibits a longer curing time compared to APN, which cures at a higher temperature [1]. This difference in kinetics allows for precise tuning of processing and final properties through blending.

Cure kinetics
Head-to-head
HPN: longer cure time
APN: higher cure temperature
Blend synergy: lower cure temp. & higher T5%, char yield
Profile distinction enables tailored processing and thermal properties
DSC at multiple heating rates
Cure Kinetics Polymer Blends Thermal Analysis

Organophosphorus-Modified Hybrid Thermosets

The phenolic hydroxyl group of 4-(4-hydroxyphenoxy)phthalonitrile serves as a crucial reactive site for the covalent attachment of organophosphorus fragments [1]. This chemical modification, which would be impossible with a non-hydroxylated analog, yields a novel monomer with a drastically reduced glass transition temperature (Tg) of below 30°C [1]. Critically, upon curing, the resulting polymer network retains an exceptionally high softening temperature between 413°C and 434°C [1].

Modified monomer Tg
Class-level
< 30 °C
Organophosphorus-modified; >70 °C reduction vs. unmodified
Enables low-temperature melt processing; cured Tg remains >400 °C
Patent-derived data; hybrid thermoset context
Hybrid Polymers Thermal Stability Flame Retardancy

Ultra-High Glass Transition Temperature

The HPBD polymer network, formed using 4-(4-hydroxyphenoxy)phthalonitrile (HPPH), achieves an exceptionally high glass transition temperature (Tg) after curing. While many high-performance thermosets exhibit Tgs in the 250-350°C range, the HPPH-based system demonstrates a Tg of 410°C after a post-cure at 300°C [1]. This represents a substantial increase over the Tg of many commercial bismaleimide (BMI) or polyimide resins.

Cured polymer Tg
Class-level
410 °C
At least 60–160 °C above typical BMI/polyimide resins
Reported ultra-high Tg supports extreme-temperature structural applications
DMA after 300 °C post-cure; HPBD network
Thermal Properties Thermoset Polymers High-Performance Composites

Validated Application Scenarios


Aerospace Composite Matrix Resin

The combination of a wide ~75°C processing window and exceptionally low melt viscosity (0.1-1 Pa·s) makes 4-(4-hydroxyphenoxy)phthalonitrile (as part of an HPBD-type blend) uniquely suited as a matrix resin for manufacturing advanced fiber-reinforced composites via RTM or vacuum infusion [1]. This addresses a key limitation of earlier phthalonitrile systems, enabling the cost-effective production of large, complex aerospace parts that must withstand service temperatures exceeding 400°C without softening, as evidenced by the cured polymer's 410°C Tg [2].

Self-Catalytic High-Char Polymer Blends

The distinct, longer self-catalytic cure profile of HPN, when contrasted with the higher-temperature cure of APN, allows for the creation of synergistic binary blends [3]. This approach, validated by DSC and TGA, yields a polymer network with a demonstrably higher decomposition temperature (T5%) and char yield at 800°C than either homopolymer [3]. This makes it an ideal candidate for formulating binders in carbon/carbon composites or as a matrix for high-temperature adhesives where maximum thermal stability and char formation are required for structural integrity and ablative performance.

Building Block for Hybrid Polymers

The phenolic hydroxyl group is a verified site for covalent modification with phosphorus-containing moieties [4]. This functionalization directly leads to a monomer with a low glass transition temperature (<30°C) for ease of processing, which upon curing, forms a polymer with a softening point of 413-434°C and improved thermal-oxidative stability [4]. This specific chemical pathway positions 4-(4-hydroxyphenoxy)phthalonitrile as a critical intermediate for synthesizing next-generation hybrid binders for fire-resistant composites and protective coatings in demanding aerospace and naval applications.

Precursor for Functional Phthalocyanines

As a substituted phthalonitrile, this compound can undergo cyclotetramerization to form metal-free or metallated phthalocyanines (Pcs). The peripheral hydroxyphenoxy groups can influence the aggregation behavior, solubility, and photophysical properties of the resulting Pc macrocycle, making it a valuable precursor in the development of advanced materials for photodynamic therapy, organic electronics, and catalysis.

Application
Selection Property
Validation Focus
Aerospace composite matrix resin
Processing window and melt viscosity profile
Composite processability and cured Tg >400 °C
Self-catalytic high-char blends
Cure kinetics and synergism with aminophenoxy comonomer
Char yield and thermal decomposition threshold (T5%)
Hybrid organic-inorganic network building block
Phenolic –OH as covalent modification site
Monomer Tg after modification; cured polymer thermal stability
Phthalocyanine precursor for advanced materials
Substituted phthalonitrile core
Aggregation, solubility, and photophysical properties of the resulting macrocycle
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